Cas no 2034622-56-3 (6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide)
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinecarboxamide, 1,6-dihydro-6-oxo-N-1H-1,2,4-triazol-5-yl-
- 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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- Inchi: 1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15)
- InChI Key: YDUDREZWNHKPTQ-UHFFFAOYSA-N
- SMILES: C1NC(=O)C=C(C(NC2NN=CN=2)=O)N=1
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6494-0277-2μmol |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-5μmol |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-10μmol |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-20μmol |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-1mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-2mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-3mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-4mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-5mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6494-0277-10mg |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
2034622-56-3 | 10mg |
$79.0 | 2023-09-08 |
6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
6-Hydroxy-N-(1H-1,2,4-Triazol-5-yl)Pyrimidine-4-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2034622-56-3, known as 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This molecule belongs to the class of pyrimidine derivatives, which are widely studied for their roles in various biochemical processes and therapeutic applications. The pyrimidine ring serves as a central scaffold, while the hydroxyl group and triazole moiety contribute to its functional diversity.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The triazole group, a heterocyclic structure with nitrogen atoms, is known for its ability to enhance the stability and bioavailability of molecules. In the case of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, this group plays a crucial role in modulating the molecule's interaction with biological targets.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of the product. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the triazole ring. This method not only improved reaction efficiency but also reduced the overall production time.
One of the most promising applications of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide lies in its potential as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation. Furthermore, its ability to cross the blood-brain barrier makes it a candidate for treating brain tumors.
In addition to its therapeutic potential, this compound has also been investigated for its anti-inflammatory properties. Experimental data indicate that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may be useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The structural versatility of 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide allows for further modification to enhance its pharmacokinetic properties. For example, researchers have explored the addition of lipophilic groups to improve its solubility and bioavailability. These modifications are critical for translating laboratory findings into clinically relevant treatments.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further research into this compound. Advanced techniques such as computational modeling and high-throughput screening will play pivotal roles in identifying optimal drug candidates derived from this scaffold.
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